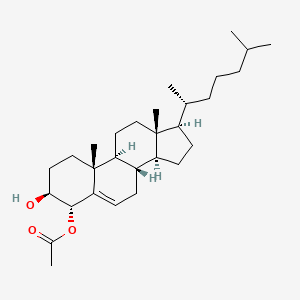

(3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

A study by Ndom et al. (2006) isolated compounds including 3beta-hydroxyolean-12-en-28-oic acid from Senecio burtonii, highlighting the potential of such compounds in phytochemical research and their natural occurrence in plants (Ndom et al., 2006).

Ruan et al. (1999) focused on an improved synthesis of cholest-5-ene-3beta,20,22-triol, a compound related to steroid hormone formation, indicating the relevance of similar compounds in synthetic organic chemistry and hormonal research (Ruan et al., 1999).

Thao et al. (2010) extracted triterpenoids from Camellia japonica, including 3beta-O-acetyl-16beta-hydroxyolean-12-ene, for cytotoxicity testing against cancer cell lines, demonstrating the potential of similar compounds in cancer research (Thao et al., 2010).

Mellado et al. (2004) isolated polyoxygenated steroids from the Antarctic octocoral Dasystenella acanthina, including 3alpha-acetoxy-25-hydroxycholest-4-en-6-one, showing the exploration of marine natural products for bioactive compounds (Mellado et al., 2004).

Pataki and Jensen (1976) explored the synthesis of fluorinated 3β-hydroxypregn-5-en-20-one derivatives, indicating the importance of such compounds in the development of fluorinated steroids (Pataki & Jensen, 1976).

Gu et al. (2002) isolated sesquiterpenoids from Tithonia diversifolia, including 3beta-acetoxy-8beta-isobutyryloxyreynosin, for potential cancer chemopreventive activity, again highlighting the relevance in cancer research (Gu et al., 2002).

Šarek et al. (2005) correlated the cytotoxic activity of betulinines and their hydroxy analogues, including 3beta-hydroxy analogues, in tumor cell lines, showing the potential of these compounds in tumor research (Šarek et al., 2005).

Tanaka et al. (2000) isolated bioactive steroids, including 3beta-hydroxy-4alpha, 14alpha-dimethyl-5alpha-ergosta-8,24(28)-dien-11 -one from Euphorbia chamaesyce, indicating the pharmaceutical potential of such compounds (Tanaka et al., 2000).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[(3S,4S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(32-20(4)30)26(31)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26-27,31H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,27+,28-,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAJTVKFJMIGFR-WAJRRKGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4OC(=O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4OC(=O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857742 |

Source

|

| Record name | (3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2515-18-6 |

Source

|

| Record name | (3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid](/img/structure/B585448.png)

![Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B585454.png)